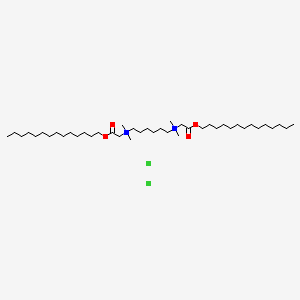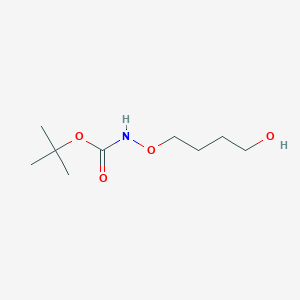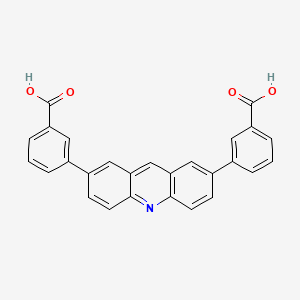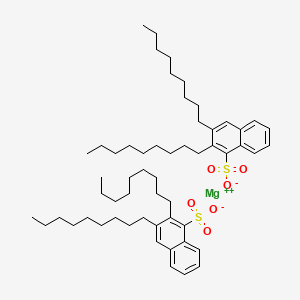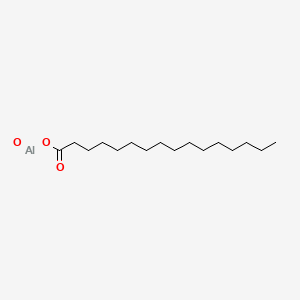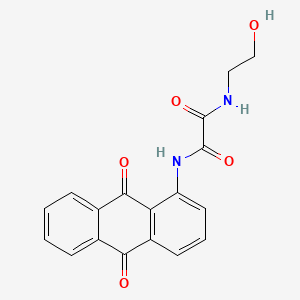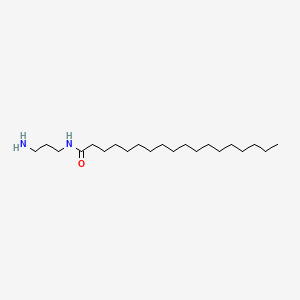
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-nitroaniline with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 2-nitroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine.
Substitution: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Scientific Research Applications
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine
- 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the triazine ring can lead to different steric and electronic effects compared to its para-substituted analogs.
Properties
CAS No. |
29366-71-0 |
|---|---|
Molecular Formula |
C9H8N6O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-3-1-2-4-6(5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
InChI Key |
KXKDEZZKBTYIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
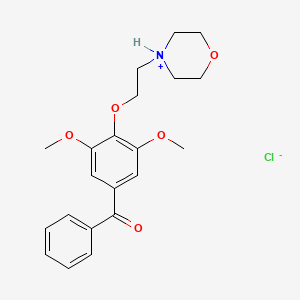
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)
